molecular formula C20H24ClN5S B12711177 N-Cyclohexyl-N'-(2-methyl-4-quinolineyl)-N''-thiazol-2-ylguanidinemonohydrochloride CAS No. 71080-06-3

N-Cyclohexyl-N'-(2-methyl-4-quinolineyl)-N''-thiazol-2-ylguanidinemonohydrochloride

Cat. No.: B12711177
CAS No.: 71080-06-3
M. Wt: 402.0 g/mol
InChI Key: IWMWBGDREQGECL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(2-methyl-4-quinolineyl)-N’'-thiazol-2-ylguanidinemonohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl group, a quinoline moiety, and a thiazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(2-methyl-4-quinolineyl)-N’'-thiazol-2-ylguanidinemonohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling with a cyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(2-methyl-4-quinolineyl)-N’'-thiazol-2-ylguanidinemonohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the quinoline or thiazole rings, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(2-methyl-4-quinolineyl)-N’'-thiazol-2-ylguanidinemonohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Cyclohexyl-N’-(2-methyl-4-quinolineyl)-N’'-thiazol-2-ylguanidinemonohydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(4,5-dimethyl-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine
  • 4-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide

Uniqueness

Compared to similar compounds, N-Cyclohexyl-N’-(2-methyl-4-quinolineyl)-N’'-thiazol-2-ylguanidinemonohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

71080-06-3

Molecular Formula

C20H24ClN5S

Molecular Weight

402.0 g/mol

IUPAC Name

2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C20H23N5S.ClH/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15;/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25);1H

InChI Key

IWMWBGDREQGECL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4.Cl

Origin of Product

United States

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